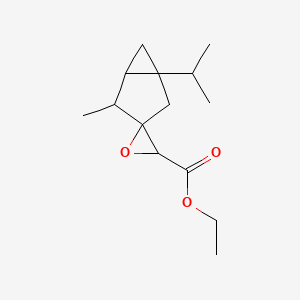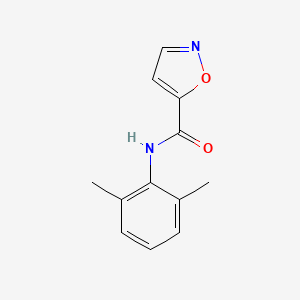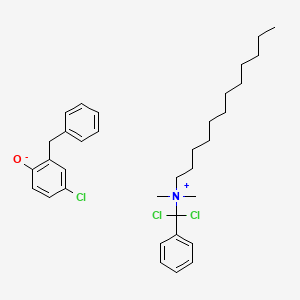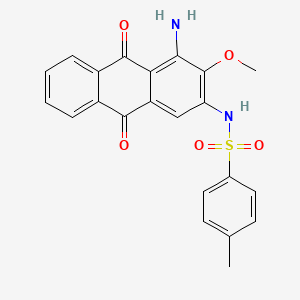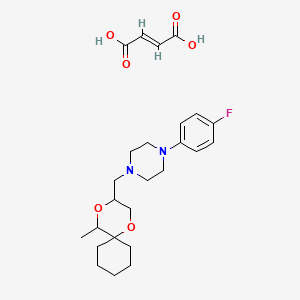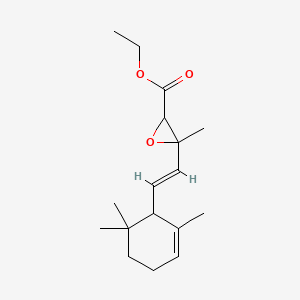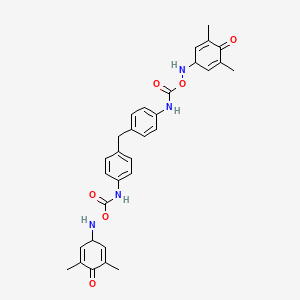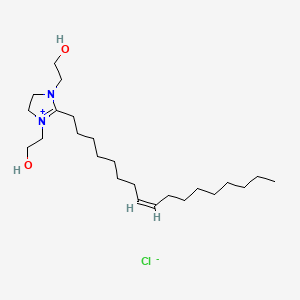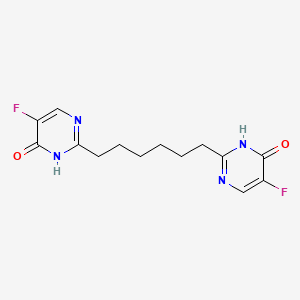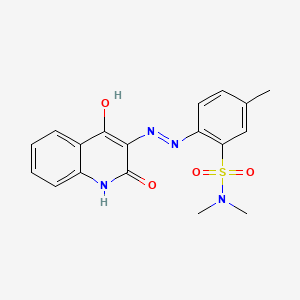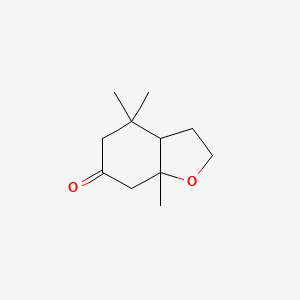
2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride typically involves multi-step organic reactions The process may start with the preparation of the nitrophenyl and trimethoxyphenyl precursors, followed by their coupling through a vinyl linkage The formation of the oxazole ring is a critical step, often achieved through cyclization reactions under specific conditions
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents. Purification techniques such as recrystallization, chromatography, and distillation are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the vinyl linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride would depend on its specific application. For instance, if it is used as a drug, it might interact with particular enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol
- 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol acetate
Uniqueness
The uniqueness of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
93777-61-8 |
|---|---|
Molecular Formula |
C22H25ClN2O8 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-[(Z)-1-(4-nitrophenyl)-2-(2,4,5-trimethoxyphenyl)ethenyl]-5H-1,3-oxazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-29-18-10-20(31-3)19(30-2)9-15(18)8-17(14-4-6-16(7-5-14)24(27)28)21-23-22(11-25,12-26)13-32-21;/h4-10,25-26H,11-13H2,1-3H3;1H/b17-8-; |
InChI Key |
LUUOQDGXLHLKHW-LIUCOPNQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=NC(CO3)(CO)CO)OC)OC.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(CO3)(CO)CO)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


